

The Crucial Role of Tesirine Intermediate-1 in the Convergent Synthesis of Tesirine

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Compound of Interest		
Compound Name:	Tesirine intermediate-1	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of "**Tesirine intermediate-1**," a critical building block in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document outlines the strategic importance of this intermediate, its synthesis, and its subsequent conversion, providing quantitative data and detailed experimental protocols to support research and development in the field of oncology and ADC technology.

Introduction to Tesirine and its Synthesis

Tesirine (SG3249) is a sophisticated ADC payload designed for high potency and desirable physicochemical properties.[1][2] Its design includes a DNA-crosslinking PBD dimer warhead, a cathepsin B-cleavable valine-alanine linker, and a PEG spacer to enhance solubility.[1][2][3] The synthesis of Tesirine is a complex, multi-step process that utilizes a convergent strategy, where key fragments of the molecule are synthesized separately and then combined in the later stages. This approach is crucial for maximizing efficiency and allowing for flexibility in producing analogues.[1][4]

Identification and Strategic Role of Tesirine Intermediate-1



"**Tesirine intermediate-1**" (CAS No. 1430738-05-8) is a key protected monomer that serves as a precursor to one of the two PBD units that form the dimeric core of Tesirine.[1][5][6] Its chemical formula is C28H48N2O7Si2.[4] Within the published synthetic route, this compound corresponds to intermediate 8.

The strategic importance of intermediate 8 lies in its position as a stable, characterizable compound after the successful coupling of the A-ring and C-ring fragments of the PBD monomer. Its synthesis involves the formation of an amide bond between a functionalized aromatic piece (the A-ring precursor) and a protected hydroxyproline derivative (the C-ring precursor), followed by an oxidation step. The protecting groups on intermediate 8, specifically the triisopropylsilyl (TIPS) ether on the phenol and the tert-butyldimethylsilyl (TBS) ether on the proline-derived alcohol, are crucial for preventing unwanted side reactions in subsequent steps.

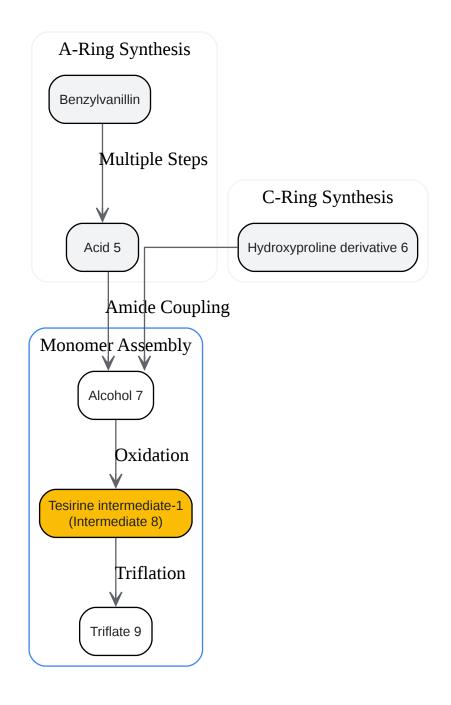
Synthesis and Transformation of Intermediate 8

The synthesis of Tesirine is a lengthy process, with the formation of intermediate 8 occurring mid-sequence. The overall pathway is designed for robustness and scalability, enabling the production of clinical-grade material.[1][7]

Synthetic Workflow Diagram

The following diagram illustrates the position of "**Tesirine intermediate-1**" (intermediate 8) within the broader synthetic scheme of a PBD monomer.





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Caption: Synthetic workflow for the formation of **Tesirine intermediate-1**.

Quantitative Data

The efficiency of the synthetic steps leading to and from "**Tesirine intermediate-1**" (intermediate 8) is critical for the overall yield of Tesirine. The table below summarizes the reported yields for these key transformations.



Reaction Step	Starting Material	Product	Reported Yield (%)
Amide bond formation	Acid 5	Alcohol 7	Not specified
Oxidation	Alcohol 7	Intermediate 8	Not specified
Triflate formation	Intermediate 8	Triflate 9	78

Note: While yields for the direct formation of intermediate 8 were not individually reported in the primary literature, the subsequent step to triflate 9 proceeds in a high yield of 78%.[7]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and conversion of "**Tesirine intermediate-1**" (intermediate 8), adapted from the supporting information of the primary scientific literature.

Synthesis of (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-2-one (Intermediate 8)

Precursor Step: Synthesis of Alcohol 7

To a solution of acid 5 in dichloromethane (DCM) were added N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt). The mixture was stirred at room temperature before the addition of hydroxyproline derivative 6. The reaction was monitored by thin-layer chromatography (TLC) until completion. The reaction mixture was then diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, alcohol 7, was purified by column chromatography.

Oxidation to Intermediate 8



To a solution of alcohol 7 in DCM at 0 °C were added 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA). The reaction mixture was stirred at 0 °C and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude material was purified by flash column chromatography to afford intermediate 8 as a solid.

Conversion of Intermediate 8 to Triflate 9

To a solution of intermediate 8 in anhydrous DCM at -78 °C under a nitrogen atmosphere was added 2,6-lutidine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction mixture was stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C. The reaction was monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous ammonium chloride solution. The mixture was extracted with DCM, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica gel to yield triflate 9.

Conclusion

"Tesirine intermediate-1," identified as intermediate 8 in the convergent synthesis of Tesirine, is a cornerstone of the manufacturing process. Its stable, protected structure allows for the reliable and high-yielding execution of subsequent chemical transformations necessary to complete the PBD monomer. The detailed protocols and understanding of its role are essential for any organization involved in the synthesis of Tesirine or the development of novel PBD-based ADCs. This guide provides the foundational technical details to aid researchers in this complex and critical area of cancer therapy development.

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